molecular formula C26H26N4O4 B10904948 N'~1~,N'~6~-bis{(E)-[2-(prop-2-yn-1-yloxy)phenyl]methylidene}hexanedihydrazide

N'~1~,N'~6~-bis{(E)-[2-(prop-2-yn-1-yloxy)phenyl]methylidene}hexanedihydrazide

Cat. No.: B10904948
M. Wt: 458.5 g/mol
InChI Key: GOPXSEIPIFJVSK-MKYUKRCKSA-N
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Description

N’~1~,N’~6~-BIS{(E)-1-[2-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}HEXANEDIHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~6~-BIS{(E)-1-[2-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}HEXANEDIHYDRAZIDE typically involves the condensation reaction between hexanedihydrazide and 2-(2-propynyloxy)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~6~-BIS{(E)-1-[2-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}HEXANEDIHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The propargyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’~1~,N’~6~-BIS{(E)-1-[2-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}HEXANEDIHYDRAZIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N’~1~,N’~6~-BIS{(E)-1-[2-(2-METHOXY)PHENYL]METHYLIDENE}HEXANEDIHYDRAZIDE
  • N’~1~,N’~6~-BIS{(E)-1-[2-(2-ETHOXY)PHENYL]METHYLIDENE}HEXANEDIHYDRAZIDE

Uniqueness

N’~1~,N’~6~-BIS{(E)-1-[2-(2-PROPYNYLOXY)PHENYL]METHYLIDENE}HEXANEDIHYDRAZIDE is unique due to the presence of the propargyloxy group, which can impart distinct chemical and physical properties. This uniqueness might translate into specific reactivity patterns or biological activities that differentiate it from similar compounds.

Properties

Molecular Formula

C26H26N4O4

Molecular Weight

458.5 g/mol

IUPAC Name

N,N'-bis[(E)-(2-prop-2-ynoxyphenyl)methylideneamino]hexanediamide

InChI

InChI=1S/C26H26N4O4/c1-3-17-33-23-13-7-5-11-21(23)19-27-29-25(31)15-9-10-16-26(32)30-28-20-22-12-6-8-14-24(22)34-18-4-2/h1-2,5-8,11-14,19-20H,9-10,15-18H2,(H,29,31)(H,30,32)/b27-19+,28-20+

InChI Key

GOPXSEIPIFJVSK-MKYUKRCKSA-N

Isomeric SMILES

C#CCOC1=CC=CC=C1/C=N/NC(=O)CCCCC(=O)N/N=C/C2=CC=CC=C2OCC#C

Canonical SMILES

C#CCOC1=CC=CC=C1C=NNC(=O)CCCCC(=O)NN=CC2=CC=CC=C2OCC#C

Origin of Product

United States

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